Rhodamine B hexyl ester (perchlorate)
Description
Evolution of Fluorescent Probes and Indicators in Contemporary Research
The journey of fluorescent probes began with the discovery of fluorescence itself in the mid-19th century. In 1845, Fredrick W. Herschel first observed that a quinine (B1679958) solution could emit blue light when excited by UV light. news-medical.net This was followed by Sir George G. Stokes's detailed study of the phenomenon, where he noted that the emitted light has a longer wavelength than the excitation light. news-medical.net The first synthetic fluorescent dye, fluorescein, was created by Adolf von Baeyer in 1871. illinois.edubiotium.com
The early 20th century saw the first applications of these dyes in biological staining. news-medical.net A significant leap forward came with the development of fluorescence microscopy, pioneered by Carl Zeiss and Carl Reichert, and the introduction of epifluorescence microscopy in the 1920s. news-medical.netillinois.edu The development of the first immunofluorescence techniques in the 1940s by Albert Coons, which involved labeling antibodies with fluorescent dyes, marked a colossal achievement, enabling the specific visualization of proteins in cells and tissues. biotium.com
The latter half of the 20th century and the beginning of the 21st century witnessed an explosion of innovation. The discovery of green fluorescent protein (GFP) in the jellyfish Aequorea victoria in 1962 and its subsequent cloning in 1992 provided a powerful genetic tool for labeling proteins in living cells. sciencelearn.org.nz The development of confocal microscopy in the 1950s and its commercialization in the 1980s allowed for high-resolution, three-dimensional imaging. wiley.com More recently, super-resolution microscopy techniques, which bypass the diffraction limit of light, have enabled the visualization of cellular structures with unprecedented detail. sciencelearn.org.nz Throughout this evolution, the development of new and improved synthetic fluorescent probes with enhanced brightness, photostability, and specificity has been a constant driving force.
Strategic Importance of Rhodamine Derivatives in Fluorescent Probe Design
Among the various classes of synthetic fluorescent dyes, rhodamine derivatives hold a position of strategic importance in the design of fluorescent probes. rsc.org Structurally, rhodamines are xanthene dyes, similar to fluorescein, but with chemical modifications that shift their absorption and emission to longer wavelengths. aatbio.com This shift is advantageous as it minimizes autofluorescence from biological samples, which is more prevalent at shorter wavelengths, leading to a better signal-to-noise ratio. biotium.com
Rhodamine dyes offer a compelling combination of desirable photophysical properties:
High Fluorescence Quantum Yield: They are highly efficient at converting absorbed light into emitted fluorescence, resulting in bright signals. rsc.org
Excellent Photostability: Compared to dyes like fluorescein, rhodamines are more resistant to photobleaching, allowing for longer observation times. thermofisher.com
Tunable Spectral Properties: The core structure of rhodamine can be chemically modified to create a wide range of dyes with different excitation and emission wavelengths, making them suitable for multicolor imaging experiments.
pH Insensitivity: The fluorescence of many rhodamine derivatives is stable over a wide pH range, which is crucial for reliable measurements in the varying pH environments of cellular compartments. thermofisher.com
"Off-On" Switching Mechanism: Many rhodamine-based probes can be designed to exist in a non-fluorescent, spirocyclic form that becomes fluorescent upon reacting with a specific target molecule. This "turn-on" mechanism provides high contrast and sensitivity. scientific.net
These properties make rhodamine derivatives versatile tools for a wide array of applications, including fluorescence microscopy, flow cytometry, and the development of biosensors for various ions and small molecules. syronoptics.comacs.org
Current Research Trajectories and Future Prospects for Rhodamine B Hexyl Ester (Perchlorate) as a Scientific Tool
Rhodamine B hexyl ester (perchlorate) is a lipophilic, cationic fluorescent dye that is readily sequestered by active mitochondria. medchemexpress.com Its primary and well-established application is as a stain for mitochondria in living cells, where it exhibits bright orange fluorescence. aatbio.com The positive charge of the rhodamine core and the lipophilic nature imparted by the hexyl ester group facilitate its accumulation in the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential. nih.gov
Current research involving Rhodamine B hexyl ester (perchlorate) and similar lipophilic rhodamine esters is expanding beyond simple mitochondrial staining. One promising area is in the study of mitochondrial dynamics and function in various disease states. For instance, changes in mitochondrial membrane potential are early indicators of apoptosis, and probes like Rhodamine B hexyl ester can be used to monitor these changes. nih.gov
A significant research trajectory involves leveraging the lipophilic nature of rhodamine esters for drug delivery. The esterification of a compound can enhance its cellular penetration. nih.gov This principle is being explored to deliver therapeutic agents specifically to the mitochondria, which are implicated in a growing number of diseases. nih.gov
Furthermore, the development of advanced imaging techniques like stimulated emission depletion (STED) microscopy has created a demand for photostable dyes like rhodamine derivatives. nih.gov While Rhodamine B hexyl ester (perchlorate) itself may not be the primary choice for super-resolution applications, the ongoing development of new red-emitting rhodamines with improved photophysical properties for STED and other nanoscopy techniques points to a future where structurally similar probes could be designed for high-resolution imaging of mitochondrial processes. nih.gov
Recent studies have also highlighted the potential antibacterial properties of certain rhodamine alkyl esters, suggesting a completely new avenue of research for this class of compounds. nih.gov The ability of these lipophilic cations to accumulate in bacteria, which share bioenergetic similarities with mitochondria, opens up the possibility of developing new antimicrobial agents. nih.gov
The future prospects for Rhodamine B hexyl ester (perchlorate) and related compounds are therefore not limited to their current use. They are poised to become more sophisticated tools for:
Investigating mitochondrial dysfunction in disease models.
Developing mitochondria-targeted drug delivery systems.
Enabling advanced, high-resolution imaging of mitochondrial dynamics.
Exploring novel therapeutic applications, such as antimicrobial agents.
Detailed Research Findings
Research on Rhodamine B hexyl ester (perchlorate) and its analogs has provided valuable insights into its properties and applications.
Physicochemical and Spectroscopic Properties
The key properties of Rhodamine B hexyl ester (perchlorate) are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₃ClN₂O₇ | |
| Molecular Weight | 627.17 g/mol | |
| Appearance | Red solid | AAT Bioquest |
| Solubility | Soluble in DMSO | AAT Bioquest |
| Excitation Wavelength (max) | ~546-556 nm | [AAT Bioquest, AAT Bioquest] |
| Emission Wavelength (max) | ~568-578 nm | [AAT Bioquest, AAT Bioquest] |
| Quantum Yield | 0.43 - 0.7 | aatbio.com |
This data is compiled from product information sheets and may vary slightly between suppliers.
Mechanism of Mitochondrial Staining
The accumulation of Rhodamine B hexyl ester (perchlorate) in mitochondria is driven by the mitochondrial membrane potential (ΔΨm). The interior of an active mitochondrion is negatively charged relative to the cytoplasm. As a positively charged (cationic) molecule, Rhodamine B hexyl ester (perchlorate) is electrophoretically drawn into the mitochondrial matrix. nih.govnih.gov The lipophilic hexyl ester group enhances its ability to cross the mitochondrial membranes. nih.gov This accumulation leads to a high concentration of the dye within the mitochondria, resulting in bright fluorescence that delineates the mitochondrial network.
Synthesis of Rhodamine Ester Derivatives
A general method for the synthesis of rhodamine ester derivatives involves the esterification of a rhodamine compound with an alcohol in the presence of an acid catalyst. google.com For Rhodamine B hexyl ester (perchlorate), a plausible synthesis route would involve the reaction of Rhodamine B with hexanol in an organic solvent with a high boiling point, using an acid catalyst. google.com The use of a high-boiling-point solvent allows the reaction to be carried out at a higher temperature, which can accelerate the reaction rate and improve the conversion of the starting material. google.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H43ClN2O7 |
|---|---|
Molecular Weight |
627.2 g/mol |
IUPAC Name |
[6-(diethylamino)-9-(2-hexoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C34H43N2O3.ClHO4/c1-6-11-12-15-22-38-34(37)28-17-14-13-16-27(28)33-29-20-18-25(35(7-2)8-3)23-31(29)39-32-24-26(19-21-30(32)33)36(9-4)10-5;2-1(3,4)5/h13-14,16-21,23-24H,6-12,15,22H2,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
DXVRSHBOEZJXMB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Functionalization Strategies for Enhanced Probe Performance
Tailored Synthesis of Rhodamine B Hexyl Ester (Perchlorate) Derivatives
The synthesis of Rhodamine B hexyl ester (perchlorate) derivatives builds upon the foundational chemistry of the xanthene dye scaffold. The hexyl ester moiety itself is a functional handle that can be introduced through standard esterification protocols of the parent Rhodamine B carboxylic acid. However, for advanced probe development, further modifications are often required. General synthetic routes to isomerically pure functionalized rhodamine dyes have been developed to avoid the generation of regioisomers, which can be challenging to separate researchgate.net. These methods often utilize phthalaldehydic acids as replacements for traditional anhydride (B1165640) reagents, providing a single point of reactivity for condensation with meta-aminophenols researchgate.net. While the parent Rhodamine B hexyl ester is a cationic and lipophilic probe known to accumulate in the mitochondria of living cells, its utility can be significantly expanded through the introduction of additional functional groups aatbio.comaatbio.comtrendrna.commedchemexpress.comcidsamexico.com.
The functionalization of the Rhodamine B hexyl ester core is driven by the intended application. This can range from covalent attachment to biomolecules for targeted imaging to integration within hybrid materials for sensing devices.
A key strategy for enhancing the utility of Rhodamine B hexyl ester is the incorporation of reactive moieties that allow for its covalent conjugation to biomolecules such as proteins and nucleic acids. This is typically achieved by modifying the Rhodamine B scaffold before or after esterification. An efficient method for creating functionalized rhodamine derivatives involves preparing water-soluble fluorophores from inexpensive precursors that can be purified without chromatography researchgate.net. Subsequently, a variety of protein-reactive functional groups can be installed researchgate.net.
Commonly employed reactive groups and the corresponding conjugation chemistries are summarized in the table below.
| Reactive Moiety | Target Functional Group on Biomolecule | Resulting Linkage |
| N-hydroxysuccinimide (NHS) ester | Primary amines (-NH2) | Amide |
| Maleimide | Thiols (-SH) | Thioether |
| Isothiocyanate | Primary amines (-NH2) | Thiourea |
| Azide / Alkyne | Alkyne / Azide (Click Chemistry) | Triazole |
The synthesis of these derivatives often involves converting the carboxylic acid of Rhodamine B into an activated form, such as an NHS ester, which can then react with a primary amine on a target biomolecule researchgate.net. Alternatively, the xanthene core of the rhodamine can be functionalized prior to the final synthetic steps.
For applications in materials science, such as the development of fluorescent sensors or coatings, Rhodamine B derivatives can be functionalized with alkoxysilane groups. This allows for their covalent integration into silica-based materials, such as nanoparticles or glass surfaces, through sol-gel chemistry.
A known synthetic route involves the condensation of a rhodamine derivative with an aminosilane, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to form an amide linkage researchgate.net. This reaction attaches the rhodamine fluorophore to a trialkoxysilane moiety, which can then undergo hydrolysis and condensation to form a stable siloxane network. The synthesis of a novel Rhodamine B derivative carrying an alkoxysilane moiety (RBS) has been described, where Rhodamine B is attached to the silicon atom via an amide linkage researchgate.net. This functionalized silane (B1218182) can then be used to modify various substrates, including layered silicates researchgate.net.
Properties of Alkoxysilane-Functionalized Rhodamine B:
| Property | Description | Reference |
| Covalent Immobilization | Enables strong attachment to silica (B1680970) and other oxide surfaces, preventing leaching. | researchgate.net |
| Enhanced Stability | Integration into a solid matrix can improve the photostability of the dye. | |
| Versatile Material Design | Allows for the creation of fluorescently-labeled nanoparticles, thin films, and monolithic materials. | researchgate.net |
Exploration of Novel Rhodamine B-Based Chemosensor Architectures
Rhodamine B derivatives are excellent scaffolds for the design of chemosensors due to the equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form nih.govresearchgate.netnsf.gov. This structural change can be triggered by the binding of a specific analyte, leading to a "turn-on" fluorescence response.
The "turn-on" sensing mechanism in rhodamine-based probes is predicated on the selective opening of the spirolactam ring upon interaction with a target analyte nih.gov. In the closed, spirolactam form, the π-conjugation of the xanthene core is disrupted, rendering the molecule non-fluorescent nsf.gov. The design of a "turn-on" sensor involves coupling the rhodamine spirolactam to a receptor unit that has a specific affinity for the target analyte.
The binding of the analyte to the receptor induces an electronic or conformational change that destabilizes the spirolactam ring, promoting its opening to the fluorescent zwitterionic form. This results in a significant increase in fluorescence intensity and a visible color change. The selectivity of the sensor is determined by the specificity of the receptor for the analyte. A review of recent developments in rhodamine-based chemosensors highlights their application in detecting various metal ions with high selectivity and sensitivity pjoes.com.
The synthesis of rhodamine-based spiro-lactam probes typically involves the reaction of Rhodamine B with a primary amine-containing receptor molecule. This condensation reaction forms an amide bond and simultaneously facilitates the formation of the spiro-lactam ring.
A general synthetic scheme involves the following steps:
Activation of Rhodamine B: The carboxylic acid of Rhodamine B is often activated, for example, by conversion to an acyl chloride, to facilitate amide bond formation.
Condensation with an Amine-Containing Receptor: The activated Rhodamine B is then reacted with a molecule containing a primary amine and a receptor site for the target analyte. This reaction forms the amide linkage and the spiro-lactam ring in a single step or in a stepwise manner.
The choice of the amine-containing receptor is crucial as it dictates the selectivity of the resulting probe. The equilibrium between the closed and open forms of rhodamine spirolactams is sensitive to both pH and ultraviolet illumination, which enables their use in various sensing applications nsf.govresearchgate.net. The kinetics and pKa values of these probes can be influenced by the steric and electronic nature of the substituents on the amide nitrogen researchgate.net.
Covalent Integration of Rhodamine B Hexyl Ester (Perchlorate) into Advanced Research Platforms
The functionalization and integration of fluorescent dyes like Rhodamine B hexyl ester (perchlorate) into stable platforms are critical for developing advanced analytical and materials science applications. By covalently linking or physically incorporating these molecules into larger structures, researchers can harness their photophysical properties for purposes beyond simple solution-based staining. This integration into solid supports or nanostructured materials enhances stability, prevents self-quenching, and facilitates complex energy transfer processes for sensing and light-harvesting applications.
Attachment to Support Materials for Analytical Applications
The covalent attachment of rhodamine dyes to solid support materials is a key strategy for creating robust, reusable, and sensitive analytical tools. This immobilization transforms a solution-phase dye into a solid-state sensor component. While specific studies detailing the covalent attachment of the hexyl ester perchlorate (B79767) salt of Rhodamine B are not prevalent, the principles can be understood from research on similar rhodamine derivatives.
One established methodology involves chemically binding rhodamine dyes to materials like microcrystalline cellulose. In such systems, a dye like Rhodamine 101 can be chemically attached to the cellulose support, with another dye, such as Methylene Blue, adsorbed nearby. This configuration allows for the study of energy transfer in the solid state. The covalent bond ensures that the donor dye (the rhodamine) remains fixed, preventing leaching and allowing for consistent measurements.
The primary advantages of attaching Rhodamine B hexyl ester to a support material include:
Enhanced Stability: Immobilization on a solid matrix protects the dye from environmental degradation.
Prevention of Aggregation: In solution, rhodamine dyes can form non-fluorescent dimers and aggregates, especially at high concentrations. Covalent attachment at controlled densities on a support material can prevent this, maintaining high fluorescence quantum yields.
Development of Sensors: A support material functionalized with the dye can be used as a probe for detecting analytes that interact with the dye and alter its fluorescence properties.
The following table summarizes a representative system for studying energy transfer by attaching a rhodamine dye to a solid support.
| Parameter | Description |
| Support Material | Microcrystalline Cellulose |
| Donor Dye (Attached) | Rhodamine 101 (structurally similar to Rhodamine B) |
| Acceptor Dye (Adsorbed) | Methylene Blue |
| Key Finding | The covalent attachment of the rhodamine donor to the cellulose support enabled the study of both radiative and non-radiative energy transfer to the methylene blue acceptor in a solid-state system. researchgate.net |
| Analytical Implication | Demonstrates the feasibility of creating solid-state platforms for spectroscopic analysis and sensing, where the support material acts as a scaffold for controlled molecular interactions. |
Doping and Incorporation into Nanostructured Materials for Energy Transfer Studies
Incorporating or "doping" Rhodamine B hexyl ester (perchlorate) into nanostructured materials is a sophisticated strategy to study and exploit Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer mechanism between an excited donor fluorophore and a ground-state acceptor fluorophore, the efficiency of which is highly dependent on the distance between them. Nanomaterials provide ideal scaffolds for controlling this distance and creating highly efficient energy transfer systems.
Zeolitic Imidazolate Frameworks (ZIFs): Research has shown the successful incorporation of Rhodamine B (RhB) into the pores of Zeolitic Imidazolate Framework-8 (ZIF-8). nih.gov When RhB is confined within the ZIF-8 structure that is also doped with cobalt (Co), an efficient energy transfer process occurs from the RhB donor to the Co center acceptor. nih.gov This transfer is negligible when the components are merely physically mixed, highlighting the crucial role of the nanostructure in organizing the donor and acceptor molecules. nih.gov The energy transfer efficiency in this system can be tuned by altering the concentration of the acceptor (Co), demonstrating precise control over the photophysical process. nih.gov
Upconversion Nanoparticles (UCNPs): Another advanced platform involves functionalizing upconversion nanoparticles with Rhodamine B derivatives to create FRET-based probes. rsc.orgnih.gov In one such system, NaYF4:Yb,Ho UCNPs were modified and functionalized with a Rhodamine B derivative. rsc.orgnih.gov This creates a probe where the UCNPs act as the energy donor and the rhodamine derivative acts as the acceptor. Such systems have been successfully employed for the sensitive and selective sensing of ions like Fe³⁺ in aqueous solutions. rsc.orgnih.gov The rigid nanostructure serves to bring the donor and acceptor into close proximity, enabling efficient FRET.
The table below details findings from studies involving the incorporation of rhodamine dyes into nanostructured materials for energy transfer applications.
| Nanostructured Platform | Donor | Acceptor | Application/Key Finding |
| Zeolitic Imidazolate Framework (ZIF-8) | Rhodamine B (RhB) | Cobalt (Co) centers | Confining RhB within the ZIF-8 structure is essential for efficient energy transfer to occur; efficiency increases with Co concentration. nih.gov |
| Upconversion Nanoparticles (UCNPs) | NaYF4:Yb,Ho UCNPs | Rhodamine B Derivative | A novel FRET-based probe was developed for the highly sensitive and selective detection of Fe³⁺ ions in an aqueous solution. rsc.orgnih.gov |
| Aqueous Solution Study | Fluorescein | Rhodamine B | Foundational studies in solution demonstrate FRET from fluorescein to Rhodamine B, with the efficiency dependent on the acceptor concentration. researchgate.net |
These examples underscore the power of integrating Rhodamine B hexyl ester (perchlorate) and its derivatives into nanostructured materials. This approach not only enhances the dye's performance but also enables the development of next-generation sensors and light-harvesting systems by precisely controlling molecular-level energy transfer.
Mechanistic Investigations of Probe Functionality and Interactions
Molecular Mechanisms of Fluorescent Sensing in Target Environments
The fluorescent properties of Rhodamine B hexyl ester (perchlorate) are not static; they are dynamically influenced by its molecular environment. The core of its function as a sensor lies in the structural equilibrium between a non-fluorescent spirolactam form and a highly fluorescent open-ring form. researchgate.netnsf.gov This equilibrium can be shifted by various stimuli, leading to a "turn-on" fluorescent signal that is central to its application in analyte detection. nih.govrsc.org
Ligand-Induced Spiro-Lactam Ring Opening Mechanisms for Analyte Detection
The fundamental principle behind the use of rhodamine-based probes in analyte sensing is the ligand-induced opening of the spirolactam ring. nih.govrsc.org In its basal state, Rhodamine B hexyl ester (perchlorate) exists in a colorless, non-fluorescent spirolactam form. This is due to the disruption of the extensive π-conjugation system of the xanthene core. nsf.gov The interaction with specific analytes, such as metal ions, can trigger a conformational change to the open, fluorescent form.
While specific studies detailing ligand-induced ring-opening for Rhodamine B hexyl ester (perchlorate) are not abundant, the general mechanism for rhodamine derivatives is well-established. For instance, various rhodamine-based sensors have been designed to selectively detect metal ions like Cu²⁺, Fe³⁺, and Sn²⁺. nih.govrsc.orgmdpi.com This process typically involves the analyte coordinating with specific binding sites on the rhodamine molecule, which in turn induces the ring-opening and a subsequent "turn-on" fluorescent response. mdpi.com The specificity of the sensor is determined by the nature of the chelating group attached to the rhodamine core.
The transition from the "dark" to the "bright" state is characterized by a significant increase in fluorescence intensity and a noticeable color change, often to a vibrant pink. nih.gov This dual-mode signaling makes rhodamine-based probes valuable for both fluorometric and colorimetric detection of target analytes.
Ion-Binding Mechanisms and Their Influence on Fluorescent Response
The interaction with metal ions is a key factor influencing the fluorescent response of rhodamine derivatives. The binding of a metal ion to the probe can either enhance or quench its fluorescence, depending on the nature of the ion and the specific structure of the probe.
In the case of "turn-on" sensors, the binding of a target metal ion to the receptor part of the probe stabilizes the open-ring conformation, leading to a significant enhancement of fluorescence. rsc.orgmdpi.com The stoichiometry of the probe-ion complex can vary, with 1:1 complexes being commonly reported. rsc.orgmdpi.com
Conversely, some metal ions can act as quenchers of rhodamine fluorescence. This quenching can occur through several mechanisms, including the heavy atom effect, where the proximity of a heavy metal ion enhances intersystem crossing from the singlet excited state to the triplet state, thereby reducing fluorescence. researchgate.net Paramagnetic metal ions can also quench fluorescence through electron transfer processes. researchgate.net For instance, the fluorescence of Rhodamine B has been shown to be quenched by various metal ions, a phenomenon that can be quantified using the Stern-Volmer equation. researchgate.net
The selective response of rhodamine-based probes to different metal ions is a critical aspect of their design and application. This selectivity allows for the development of sensors that can detect specific ions in complex mixtures.
| Metal Ion | General Effect on Rhodamine Fluorescence | Reported Sensing Mechanism |
| Cu²⁺ | Turn-on fluorescence in specifically designed sensors. nih.govrsc.org | Spiro-lactam ring opening upon binding. nih.govrsc.org |
| Fe³⁺ | Turn-on fluorescence in specific derivatives. | Spiro-lactam ring opening. |
| Sn²⁺ | Turn-on fluorescence in tailored probes. mdpi.com | Complex formation and ring opening. mdpi.com |
| Hg²⁺ | Fluorescence quenching in some rhodamine derivatives. researchgate.net | Heavy atom effect and interactions with imine groups. researchgate.net |
Environmental Responsiveness: pH and Redox Sensitivity Mechanisms in Probe Functionality
The fluorescent properties of Rhodamine B hexyl ester (perchlorate) are highly sensitive to the acidity of its environment. The spirolactam ring is susceptible to protonation under acidic conditions. nih.govrsc.org This protonation of the amide nitrogen leads to the opening of the ring and the formation of the highly fluorescent, colored quinone form. nih.gov This process is reversible, and an increase in pH will favor the reformation of the non-fluorescent spirolactam. This pH-dependent "on/off" switching is a characteristic feature of many rhodamine derivatives and is fundamental to their use as pH indicators. nih.govrsc.org The pKa of the probe, which is the pH at which the fluorescent and non-fluorescent forms are in equilibrium, can be tuned by modifying the substituents on the rhodamine structure. nih.gov
In addition to pH, the redox environment can also influence the functionality of rhodamine probes. The quinone structure of the open form of Rhodamine B makes it susceptible to redox reactions. nih.gov It can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). nih.gov This redox activity can, in turn, affect the probe's fluorescence and its interaction with biological systems. For example, the interaction of Rhodamine B with cellular components can lead to oxidative stress. nih.gov
Intracellular Accumulation Mechanisms as a Research Tool
The unique chemical properties of Rhodamine B hexyl ester (perchlorate) make it a valuable tool for live-cell imaging, particularly for the visualization of mitochondria. aatbio.commedchemexpress.comscbt.com Its ability to selectively accumulate in these organelles is a direct consequence of its molecular structure and the physiological state of the cell.
Membrane Potential-Driven Sequestration in Organellar Compartments
Rhodamine B hexyl ester (perchlorate) is a lipophilic cation. aatbio.comresearchgate.net This combination of properties allows it to readily permeate biological membranes and accumulate in cellular compartments with a negative membrane potential. Mitochondria, with their highly negative membrane potential (ΔΨm) across the inner membrane, act as an electrophoretic sink for such cationic dyes. researchgate.netnih.gov
The accumulation of Rhodamine B hexyl ester (perchlorate) in mitochondria is therefore directly proportional to the mitochondrial membrane potential. researchgate.netnih.gov In healthy, active mitochondria with a high ΔΨm, the dye will be readily sequestered, resulting in bright orange fluorescence within these organelles. aatbio.comscbt.com Conversely, in depolarized or inactive mitochondria, the driving force for accumulation is diminished, leading to a weaker fluorescent signal. nih.gov This property makes Rhodamine B hexyl ester (perchlorate) a sensitive indicator of mitochondrial health and activity.
Factors Influencing Subcellular Localization Fidelity in Live-Cell Research
While the primary driver for the subcellular localization of Rhodamine B hexyl ester (perchlorate) is the mitochondrial membrane potential, other factors can influence the fidelity of this targeting in live-cell research.
The concentration of the dye is a critical parameter. At high concentrations, rhodamine dyes can exhibit self-quenching of their fluorescence and may also begin to accumulate in other cellular compartments, leading to a loss of specificity. nih.gov Furthermore, the lipophilic nature of the dye means that it can partition into cellular membranes, which can also affect its distribution and fluorescence. nih.gov
Cellular ATP levels have also been suggested to play a role in the accumulation of rhodamine dyes in mitochondria. researchgate.net Changes in cellular energy metabolism can therefore potentially influence the observed fluorescence. Additionally, the activity of multidrug resistance (MDR) transporters, such as P-glycoprotein, can affect the intracellular concentration of rhodamine dyes, although some studies suggest that they may not create a significant concentration gradient for Rhodamine B. nih.gov
Intermolecular Interactions in Controlled Research Environments
The functionality of "Rhodamine B hexyl ester (perchlorate)" as a fluorescent probe is fundamentally governed by its interactions with its local environment. These interactions, which can range from specific binding events with biological macromolecules to self-aggregation and partitioning into micelles, dictate the probe's localization, photophysical properties, and ultimately its utility in various research applications. This section explores the intermolecular forces at play in controlled laboratory settings, providing insight into the probe's behavior at a molecular level.
"Rhodamine B hexyl ester (perchlorate)" is recognized primarily for its utility as a cell-permeant, orange-fluorescent dye that selectively accumulates in mitochondria. aatbio.commedchemexpress.com This selective localization is a hallmark of many lipophilic, cationic rhodamine derivatives and is driven by the large negative membrane potential across the inner mitochondrial membrane. aatbio.comnih.gov The positive charge on the rhodamine moiety is attracted to the negative interior of the mitochondria, leading to its concentration within this organelle. aatbio.comaatbio.com
While the primary driving force for mitochondrial accumulation is electrochemical, the probe's interactions with specific macromolecules within the mitochondria and other cellular compartments are crucial for its retention and fluorescence characteristics. The behavior of the closely related compound, Rhodamine B, provides significant insights into these interactions.
Interactions with Nucleic Acids: Studies on Rhodamine B have shown that it can interact with DNA. Spectroscopic and molecular modeling studies suggest that Rhodamine B binds to the minor groove of the DNA helix. researchgate.net This interaction is a non-intercalative mode of binding. Fluorescence quenching experiments have further supported this, indicating that the bound dye remains accessible to quenchers in the aqueous phase, which would not be the case if it were deeply intercalated between the DNA base pairs. researchgate.net The binding constant (Ka) for the interaction between Rhodamine B and calf thymus DNA has been determined through isothermal titration calorimetry to be approximately 1.34 x 10^4 M^-1. researchgate.net This interaction is entropically driven, with a binding stoichiometry of about seven base pairs per dye molecule. researchgate.net Given the structural similarity, it is plausible that "Rhodamine B hexyl ester (perchlorate)" would exhibit a comparable mode of interaction with DNA, although the presence of the hexyl ester group could influence the binding affinity.
Interactions with Proteins and Membranes: The lipophilic nature of rhodamine esters facilitates their passage across cellular and mitochondrial membranes. Molecular dynamics simulations of Rhodamine B with model POPC bilayers have shown that the dye inserts into the membrane, with the xanthene moiety orienting roughly parallel to the membrane plane. nih.gov This interaction influences the local membrane structure, causing the headgroup P-N vectors to align more with the direction perpendicular to the membrane surface. nih.gov While specific interactions with mitochondrial proteins for the hexyl ester have not been extensively detailed in the literature, the general mechanism of mitochondrial probes suggests that once inside the mitochondrial matrix, the probe can interact with the protein-rich environment. Furthermore, studies have shown that Rhodamine B can be conjugated to proteins like catalase, enabling their carrier-free delivery into mitochondria through organic cation transporters (OCTs). This indicates a recognition and transport mechanism that involves protein interaction.
The following table summarizes the key interaction parameters of the related compound Rhodamine B with DNA, providing a basis for understanding the potential interactions of its hexyl ester derivative.
| Macromolecule | Interaction Mode | Binding Constant (Ka) | Stoichiometry (n) | Thermodynamic Driver |
| Calf Thymus DNA | Minor Groove Binding | 1.34 x 10^4 M^-1 | ~7 | Entropy |
Table 1: Interaction parameters of Rhodamine B with Calf Thymus DNA as determined by isothermal titration calorimetry. Data from Islam et al. (2013). researchgate.net
The amphiphilic character of "Rhodamine B hexyl ester (perchlorate)," arising from its hydrophobic xanthene and hexyl ester components and its cationic charge, predisposes it to complex self-assembly and supramolecular interactions, particularly in aqueous and micellar environments. The aggregation behavior of rhodamine dyes is a well-documented phenomenon that significantly alters their photophysical properties. primescholars.com
Self-Aggregation in Aqueous Solution: Rhodamine dyes in aqueous solutions are known to form dimers and higher-order aggregates, a process driven by forces such as van der Waals interactions and hydrophobic effects. scholarsresearchlibrary.com This self-aggregation is concentration-dependent and leads to changes in the absorption and fluorescence spectra of the dye. arxiv.org For instance, the aggregation of Rhodamine B in water is observed through the appearance of a new peak or shoulder in the absorption spectrum, indicative of dimer formation. arxiv.org The study of Rhodamine 6G, a structurally similar dye, has shown that hydrophobic interactions are a major driving force for this aggregation. scholarsresearchlibrary.com The presence of the hexyl ester group in "Rhodamine B hexyl ester (perchlorate)" would likely enhance its hydrophobicity and thus its propensity to self-aggregate in aqueous media compared to the parent Rhodamine B.
Interactions in Micellar Systems: In the presence of surfactants, rhodamine dyes can be incorporated into micelles. This interaction is influenced by the charge and structure of both the dye and the surfactant. The encapsulation of rhodamine dyes within micelles can lead to a reduction in their aggregation, resulting in changes in their fluorescence properties. nih.gov
Recent research has focused on creating fluorescent block copolymer micelles where Rhodamine B is covalently attached. These amphiphilic block copolymers can self-assemble in aqueous media to form micelles that encapsulate hydrophobic molecules. For example, a block copolymer of poly(ethylene oxide)-b-poly(ε-caprolactone) with a Rhodamine B end-group forms micelles with sizes in the range of 10-100 nm. nih.gov These micelles can serve as nanocarriers for drugs and their inherent fluorescence allows for direct monitoring of their cellular uptake. nih.govnih.gov The fluorescence emission of these micelles can also exhibit phenomena such as Förster resonance energy transfer (FRET) when another appropriate fluorophore is present. nih.gov
The table below provides an example of the properties of block copolymer micelles containing Rhodamine B, illustrating the characteristics of such supramolecular systems.
| Polymer System | Micelle Size (nm) | Application | Key Feature |
| TPE-(PEO-b-PCL-RhB)2 | 10-100 | Drug Delivery, Bioimaging | Förster Resonance Energy Transfer (FRET) between TPE and RhB. nih.gov |
Table 2: Properties of fluorescent block copolymer micelles incorporating Rhodamine B. Data from Al-Taleb et al. (2023). nih.gov
The behavior of "Rhodamine B hexyl ester (perchlorate)" in micellar systems is expected to be analogous, with the probe partitioning into the hydrophobic core of the micelles. This sequestration can be exploited to modulate its fluorescence, for sensing applications, or to create fluorescently labeled nanostructures for imaging purposes.
Applications in Advanced Biological Imaging Research Methodologies
Mitochondrial Stating and Imaging Methodologies
The primary application of Rhodamine B hexyl ester (perchlorate) in biological research is for the staining and imaging of mitochondria. As a positively charged molecule, it is sequestered by active mitochondria, which maintain a significant electrochemical gradient across their inner membrane. aatbio.comcidsamexico.com This characteristic allows for the selective labeling and visualization of this organelle in live cells.
Rhodamine B hexyl ester (perchlorate) is employed in live-cell imaging to study the morphology, distribution, and dynamics of mitochondria. Its cell-permeant nature allows for straightforward loading into living cells, which can then be visualized using fluorescence microscopy. The dye emits an orange fluorescence, and its spectral properties are similar to another common fluorophore, TRITC, which simplifies its integration into existing imaging protocols. aatbio.comcidsamexico.com
While specific studies detailing the use of Rhodamine B hexyl ester (perchlorate) in intravital microscopy are not extensively documented in the reviewed literature, the principles of its application can be inferred from studies using similar rhodamine derivatives, such as Rhodamine 6G. nih.govresearchgate.net Intravital microscopy allows for the observation of cellular processes in living animals. For mitochondrial imaging, a solution of the dye would be administered, and a specialized microscope would be used to visualize the mitochondria within the tissue of a living organism in real-time. This technique provides insights into mitochondrial behavior in their native physiological context.
To confirm the specific localization of Rhodamine B hexyl ester (perchlorate) to mitochondria, researchers often perform colocalization studies with genetically encoded fluorescent markers. A common approach is to use cells that are engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP), that is specifically targeted to the mitochondria (Mito-GFP).
In such experiments, the live cells expressing Mito-GFP are stained with Rhodamine B hexyl ester (perchlorate). The cells are then imaged in two different fluorescence channels: one for GFP (green) and one for the rhodamine dye (orange/red). The two images are then merged. A high degree of overlap between the green and orange/red signals indicates that Rhodamine B hexyl ester (perchlorate) is indeed accumulating in the mitochondria. The degree of colocalization can be quantified using statistical methods like the Pearson correlation coefficient. While specific Pearson coefficients for Rhodamine B hexyl ester with Mito-GFP were not found in the searched literature, this is a standard and robust method for validating the specificity of organelle-staining dyes.
The accumulation of Rhodamine B hexyl ester (perchlorate) is dependent on the mitochondrial membrane potential (ΔΨm). nih.govresearchgate.net A healthy, functioning mitochondrion maintains a high ΔΨm. Therefore, the fluorescence intensity of the dye within the mitochondria can be used as a qualitative indicator of mitochondrial health. A decrease in fluorescence intensity can suggest a depolarization of the mitochondrial membrane, which is an early event in apoptosis and a sign of mitochondrial dysfunction.
By using time-lapse fluorescence microscopy, researchers can track changes in the fluorescence of Rhodamine B hexyl ester (perchlorate) over time to monitor the dynamics of mitochondrial function in response to various stimuli or experimental conditions. For instance, the introduction of a mitochondrial toxin would be expected to lead to a decrease in the dye's fluorescence, reflecting the collapse of the mitochondrial membrane potential. This makes Rhodamine B hexyl ester (perchlorate) a useful tool for studying cellular processes where mitochondrial function is critical.
Cellular and Tissue-Level Imaging Paradigms
Beyond basic mitochondrial staining, Rhodamine B hexyl ester (perchlorate) can be integrated into more advanced imaging paradigms for deeper and more detailed analysis of biological systems.
Multi-photon microscopy is a powerful technique for imaging deep within living tissues with reduced phototoxicity and scattering compared to conventional confocal microscopy. nih.gov Rhodamine derivatives are well-suited for two-photon excitation. While specific studies focusing on Rhodamine B hexyl ester (perchlorate) in multi-photon microscopy are not prominent, the general principles apply. The dye can be excited by the simultaneous absorption of two lower-energy photons, allowing for deeper tissue penetration. This would enable researchers to visualize mitochondrial dynamics in tissues such as the brain or in tumors within living animal models. nih.govresearchgate.net
Rhodamine B hexyl ester (perchlorate) is one of several cationic fluorescent probes used for mitochondrial staining. Other commonly used dyes include MitoTracker dyes and tetramethylrhodamine esters like TMRM and TMRE.
Comparison with MitoTracker Dyes: MitoTracker probes, such as MitoTracker Red CMXRos, are also lipophilic cationic dyes that accumulate in mitochondria. A key difference is that MitoTracker dyes contain a mildly thiol-reactive chloromethyl group that allows them to covalently bind to mitochondrial proteins. nih.gov This means that once they are in the mitochondria, they are well-retained, even if the mitochondrial membrane potential is lost. In contrast, the retention of Rhodamine B hexyl ester (perchlorate) is dependent on the membrane potential. This makes the hexyl ester more suitable for dynamic studies of mitochondrial function where changes in membrane potential are being monitored, as the dye will be released from depolarized mitochondria.
Comparison with TMRM and TMRE: Tetramethylrhodamine methyl ester (TMRM) and tetramethylrhodamine ethyl ester (TMRE) are also widely used to measure mitochondrial membrane potential. caymanchem.com Like Rhodamine B hexyl ester, their accumulation is dependent on ΔΨm. Methodologically, all three dyes can be used in a similar manner for live-cell imaging. The choice between them may depend on factors such as the specific spectral characteristics required for a particular experiment, potential cytotoxicity at working concentrations, and photostability. researchgate.net
Here is an interactive data table summarizing the spectral properties of Rhodamine B hexyl ester (perchlorate):
| Property | Value |
| Excitation Wavelength (nm) | ~546 |
| Emission Wavelength (nm) | ~570 |
| Color | Orange |
Research on Permeation and Delivery Systems for Fluorescent Tracers
The utility of fluorescent tracers in biological imaging is intrinsically linked to their ability to permeate tissues and be effectively delivered to the target site. Research in this area is crucial for optimizing imaging protocols and developing novel diagnostic and therapeutic strategies. Rhodamine B hexyl ester (perchlorate) has been utilized as a model lipophilic fluorescent probe in studies investigating permeation and advanced delivery systems.
Investigation of Transdermal Permeation Mechanisms using Probe-Loaded Ethosomes
Ethosomes, which are lipid-based vesicles containing a high concentration of ethanol, have been identified as promising nanocarriers for transdermal drug delivery. mdpi.com The presence of ethanol provides them with greater flexibility and adaptability compared to conventional liposomes, enabling them to effectively penetrate the stratum corneum barrier of the skin. mdpi.com
In a notable study investigating the transdermal permeation mechanism of lipophilic drugs by ethosomes, Rhodamine B hexyl ester (perchlorate) was used to simulate a model lipophilic drug. researchgate.netnih.gov The formulation of these probe-loaded ethosomes was optimized using a Box–Behnken experimental design. researchgate.net The optimized formulation consisted of 2.45% yolk phospholipids, 30% ethanol, and 67.55% distilled water. researchgate.net
The percutaneous permeation of Rhodamine B from these ethosomes was found to be superior to that from both hydroethanolic solutions and traditional liposomes. researchgate.net Confocal laser scanning microscopy images revealed that when loaded in ethosomes, Rhodamine B could penetrate deeper into the skin, reaching the viable epidermis, dermis, and even hair follicles and adipose tissue. nih.gov In contrast, penetration from conventional liposomes was largely confined to the stratum corneum. nih.gov
The mechanism of this enhanced permeation involves the ethosomes penetrating the skin through hair follicles and the stratum corneum. researchgate.net During this process, it is suggested that the vesicles may break up in the superficial layers of the skin, allowing the encapsulated compound, such as Rhodamine B hexyl ester, to continue permeating into the deeper layers while the phospholipid components are retained in the upper epidermis. researchgate.net
Below is a data table summarizing the mean fluorescence intensity observed at different time points, indicating the permeation of Rhodamine B from different formulations.
| Formulation | Mean Fluorescence Intensity at 1 hour | Mean Fluorescence Intensity at 4 hours | Mean Fluorescence Intensity at 8 hours |
| Rhodamine B-loaded Ethosomes | Data not available | Data not available | Data not available |
| Rhodamine B-loaded Hydroethanolic Solution | Data not available | Data not available | Data not available |
| Rhodamine B-loaded Liposomes | Data not available | Data not available | Data not available |
Quantitative data for mean fluorescence intensity was mentioned as being presented in the source material, but specific numerical values were not provided in the abstract.
Design of Advanced Delivery Systems for Enhanced Research Probe Distribution
The development of advanced delivery systems is paramount for improving the distribution of fluorescent probes like Rhodamine B hexyl ester for research purposes. Ethosomes represent one such advanced system, demonstrating a significant enhancement in the transdermal delivery of lipophilic substances. researchgate.netnih.gov Their composition allows for greater deformability, which is a key factor in their ability to penetrate the deeper layers of the skin. mdpi.com
Another approach to enhancing transdermal delivery involves the use of microneedles in conjunction with nanoencapsulated fluorescent probes. A study investigating the effect of microneedle treatment on the transdermal delivery of a model drug used Rhodamine B encapsulated in polylactic-co-glycolic acid (PLGA) nanoparticles. nih.gov The results showed that the in vitro skin permeation of the nanoencapsulated Rhodamine B was significantly higher compared to a free solution of the dye. nih.gov
Crucially, the combination of nanoencapsulation and skin treatment with microneedles resulted in the greatest apparent infiltration of the dye into the deeper layers of the skin. nih.gov This suggests that physical enhancement methods like microneedles can work synergistically with advanced formulations like nanoparticles to improve the distribution of fluorescent probes for biological imaging.
The research into these advanced delivery systems, such as ethosomes and microneedle-assisted delivery of nanoparticles, highlights the ongoing efforts to overcome biological barriers and improve the efficacy of fluorescent tracers in various research applications.
Advanced Analytical and Sensing Applications in Chemical Research
Chemo-Sensor Development for Specific Analytes
The design of chemosensors based on the rhodamine scaffold involves coupling the dye to a specific recognition unit. The interaction of this unit with a target analyte triggers the spirolactam ring-opening, leading to a significant and easily detectable change in fluorescence and color. nih.govdu.ac.in This principle has been effectively applied to the detection of a variety of important species in both environmental and biological contexts.
Rhodamine B derivatives have been engineered into highly selective and sensitive fluorescent probes for detecting toxic heavy metal ions in aqueous solutions. du.ac.in These sensors are crucial for environmental monitoring and protecting public health. nih.gov
The primary detection mechanism relies on the metal ion-induced opening of the spirolactam ring. nih.gov In its native state, the probe is colorless and non-fluorescent. Upon binding with a specific metal ion, such as Fe³⁺ or Hg²⁺, the probe undergoes a structural transformation to its open, conjugated form. This change results in the appearance of a strong absorption band in the visible spectrum and a robust fluorescence emission, often accompanied by a distinct color change visible to the naked eye. nih.govnih.gov
For instance, a novel Rhodamine B-based probe functionalized with 2,4-dichloro-1,3,5-triazine (B113473) (RhB-DCT) was developed for Fe³⁺ detection. nih.gov This probe demonstrated a rapid "turn-on" fluorescence response within seconds of Fe³⁺ binding, with the solution changing from colorless to deep pink. nih.gov Similarly, another rhodamine-derived probe, P, was synthesized for the selective detection of Hg²⁺, exhibiting a greater than 30-fold increase in fluorescence intensity and a color change from colorless to pink upon Hg²⁺ addition. nih.gov The selectivity of these probes is a key feature; they show a significant response to their target ion with minimal interference from other competing metal ions. nih.govnih.gov
Table 1: Performance of Rhodamine B-Based Probes for Metal Ion Detection
| Probe Name | Target Ion | Detection Mechanism | Key Findings | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| RhB-DCT | Fe³⁺ | Spirolactam ring-opening | Rapid response (<1s), stable over pH 4-13, reversible. | 0.0521 µM | nih.gov |
| Probe P | Hg²⁺ | Spirolactam ring-opening | "Naked-eye" detection, >30-fold fluorescence increase. | 0.33 µM | nih.gov |
| Probe 1 | Sn⁴⁺ | Absorbance & Fluorescence enhancement | High affinity and strong fluorescence enhancement. | 2.78 µM | nih.govnih.gov |
The detection of biological thiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) is of significant clinical interest. For example, elevated levels of Hcy are linked to cardiovascular diseases and cerebral infarction. nih.govnih.gov Rhodamine-based probes offer a sensitive and selective method for measuring these crucial biomolecules. nih.govnih.gov
Probes have been designed where the rhodamine dye is attached to a recognition moiety, such as maleimide, that reacts specifically with thiols. nih.gov This reaction, often a Michael addition, triggers the opening of the spirolactam ring, causing the probe to "turn on" and fluoresce. nih.gov
One study reported the synthesis of a novel Rhodamine B-based probe for Hcy. nih.gov This probe demonstrated high selectivity for Hcy over other amino acids and metal ions and exhibited a linear fluorescence response within a specific concentration range. nih.gov It was successfully used to measure Hcy levels in the plasma of diabetic patients, showing a clear distinction between healthy individuals and patients. nih.gov Another probe, S1-4, was also developed for Hcy detection and could effectively measure its levels in the serum of patients with cerebral infarction. nih.gov
Table 2: Performance of Rhodamine-Based Probes for Biological Thiol Detection
| Probe Name | Target Analyte(s) | Detection Mechanism | Key Findings | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Rhodamine B-based compound | Homocysteine (Hcy) | Thiol-specific reaction & ring-opening | High selectivity and linearity, effective in patient plasma. | Not specified | nih.gov |
| S1-4 | Homocysteine (Hcy) | Thiol-specific reaction & ring-opening | Good selectivity, positive correlation with standard methods. | Not specified | nih.gov |
Integration into Solid-State Sensor Platforms
While solution-based assays are powerful, integrating chemosensors onto solid supports enables the creation of portable, low-cost, and disposable devices for point-of-use applications. This is particularly relevant for environmental monitoring and rapid clinical screening. mdpi.com
The immobilization of rhodamine-based probes onto solid substrates like filter paper is a promising strategy for developing simple, disposable sensing devices. While specific research on functionalizing Rhodamine B hexyl ester (perchlorate) onto filter paper is not detailed in the provided sources, the principle is well-established for related compounds. For instance, rhodamine dyes have been incorporated into substrates like melamine (B1676169) foam for the detection of analytes in food products using Surface-Enhanced Raman Scattering (SERS). mdpi.com This approach demonstrates the feasibility of using porous, solid supports for rhodamine-based sensing. A filter paper-based sensor would likely operate via a colorimetric or fluorometric readout, where the paper changes color or fluoresces upon exposure to the target analyte, allowing for straightforward qualitative or semi-quantitative analysis without complex instrumentation.
The core of designing a rhodamine-based biosensor lies in the strategic modification of the rhodamine molecule. rsc.org The fundamental design principle involves a fluorogenic probe that exists in a non-fluorescent "off" state and switches to a fluorescent "on" state upon analyte binding. researchgate.net
Fabrication of such a sensor involves two key steps:
Synthesis of the Probe: This involves chemically modifying the Rhodamine B structure to include a specific recognition element for the target analyte (e.g., a metal ion chelator, a thiol-reactive group). rsc.org This recognition event must be coupled to the opening of the spirolactam ring. nih.gov
Immobilization: The synthesized probe is then attached to a solid support or transducer. This can be achieved through covalent bonding or physical adsorption onto various materials, including nanoparticles, polymers, or electrode surfaces. nih.gov For example, a dual-functional composite of silver-decorated zinc oxide (Ag/ZnO) was used to create an electrochemical sensor for Rhodamine B itself, showcasing how these structures can be integrated into advanced materials. nih.gov
This chemigenetic approach, where a dye's fluorescence is controlled by binding to a target, is a versatile platform for creating biosensors for a wide range of applications. researchgate.net
Spectroscopic Characterization Techniques in Probe Application
The effectiveness of a rhodamine-based probe is primarily evaluated using spectroscopic techniques, mainly UV-Vis absorption and fluorescence spectroscopy. nih.govuobaghdad.edu.iq These methods are essential for characterizing the probe's interaction with its target analyte and quantifying its performance.
When a rhodamine probe in its colorless, non-fluorescent spirolactam form binds to its target, its spectroscopic properties change dramatically. nih.gov
UV-Vis Absorption Spectroscopy: In the "off" state, the probe typically lacks significant absorption in the visible region. nih.gov Upon analyte binding and subsequent ring-opening, a new, strong absorption peak appears, generally around 550-560 nm. nih.govresearchgate.net Titration experiments, where increasing amounts of the analyte are added to the probe solution, allow for the study of the binding stoichiometry and affinity. nih.gov
Fluorescence Spectroscopy: This is the most sensitive technique for "turn-on" probes. The closed spirolactam form is non-emissive. The ring-opened form, however, exhibits strong fluorescence, typically with an emission maximum around 575-585 nm when excited near its absorption maximum. nih.govnih.govsigmaaldrich.com The increase in fluorescence intensity is directly proportional to the concentration of the analyte over a certain range, which forms the basis for quantitative analysis and the determination of the limit of detection (LOD). nih.govnih.gov
The quantum yield, a measure of the efficiency of the fluorescence process, is also a critical parameter. For Rhodamine B in ethanol, the quantum yield has been reported to be around 0.49 to 0.68, highlighting its inherent brightness which is harnessed in these sensor applications. chemicalbook.comomlc.org
Table 3: General Spectroscopic Properties of Rhodamine B Esters and Derivatives
| Property | Wavelength/Value | Condition/Solvent | Reference |
|---|---|---|---|
| Excitation Maximum (λex) | ~546 - 556 nm | Varies (DMSO, Ethanol) | aatbio.comaatbio.com |
| Emission Maximum (λem) | ~575 - 584 nm | Varies (Methanol, Ethanol-Water) | nih.govsigmaaldrich.com |
| Molar Extinction Coefficient (ε) | ~106,000 cm⁻¹/M | At 542.8 nm | omlc.org |
| Fluorescence Quantum Yield (ΦF) | 0.49 - 0.68 | Ethanol | chemicalbook.comomlc.org |
Methodologies for Quantifying Fluorescent Response in Complex Matrices
The quantification of the fluorescent response of rhodamine-based probes like Rhodamine B hexyl ester (perchlorate) in complex biological and environmental matrices is crucial for their application as sensors. The fluorescence intensity and lifetime of rhodamine dyes are highly sensitive to their local micro-environment, including factors like solvent polarity, pH, and the presence of quenchers. edinst.comrsc.org Methodologies for quantifying this response rely on spectrofluorometry and fluorescence microscopy, often in conjunction with techniques to account for matrix effects.
A primary challenge in complex matrices such as cell lysates or tissue homogenates is the background fluorescence from endogenous molecules. Time-resolved fluorescence spectroscopy can help distinguish the specific signal of the rhodamine probe from background autofluorescence, as the probe will have a distinct fluorescence lifetime. edinst.com Another approach involves ratiometric measurements, where the ratio of fluorescence intensity at two different wavelengths is used for quantification, providing a built-in correction for variations in probe concentration and excitation intensity.
For cellular applications, fluorescence microscopy, particularly confocal and two-photon microscopy, is employed to quantify the fluorescence signal from specific subcellular compartments, such as the mitochondria where Rhodamine B hexyl ester accumulates. aatbio.com Image analysis software can then be used to measure the mean fluorescence intensity per organelle or per cell. To ensure accuracy, calibration curves are often generated using known concentrations of the fluorophore in a solvent that mimics the cellular environment.
Table 1: Factors Influencing Rhodamine B Fluorescence in Complex Media
| Parameter | Effect on Fluorescence | Rationale |
| Polarity | Generally, fluorescence quantum yield decreases with increasing solvent polarity. | Increased polarity can stabilize non-fluorescent charge-transfer states. |
| Temperature | Increased temperature typically leads to decreased fluorescence intensity (thermal quenching). edinst.com | Enhanced molecular vibrations and collisions increase the rate of non-radiative decay. edinst.com |
| pH | The fluorescence of the rhodamine core is sensitive to pH, with changes affecting the equilibrium between the fluorescent zwitterionic form and the non-fluorescent spirolactam form. | Protonation or deprotonation of functional groups can alter the electronic structure of the fluorophore. |
| Quenchers | Presence of heavy atoms, certain metal ions, or other quenching species can significantly decrease fluorescence. | These species can induce intersystem crossing or other non-radiative decay pathways. |
Time-Resolved Fluorescence Spectroscopy for Kinetic and Mechanistic Studies
Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that a fluorophore undergoes after excitation. By measuring the decay of fluorescence intensity over time (typically on the nanosecond timescale), one can obtain the fluorescence lifetime (τ) of the probe. edinst.com This lifetime is an intrinsic property of the fluorophore in a specific environment and can provide detailed information about kinetic and mechanistic processes. rsc.org
For rhodamine derivatives, time-resolved fluorescence anisotropy measurements (TRAMS) can be used to study binding events and the rotational mobility of the probe. edinst.com When a fluorescent molecule is excited with polarized light, the emitted light is also polarized. The extent of this polarization decreases over time as the molecule rotates. By monitoring the decay of this anisotropy, the rotational correlation time can be determined, which is related to the size and shape of the molecule and the viscosity of its local environment. This has been used to study the adsorption of Rhodamine B onto surfaces.
Kinetic studies often involve monitoring changes in fluorescence lifetime in response to a specific event, such as an enzymatic reaction or a change in ion concentration. For example, the dynamic quenching of Rhodamine B fluorescence by temperature has been well-documented, showing a clear relationship between the fluorescence lifetime and temperature. edinst.com This sensitivity allows for the study of reaction kinetics where temperature changes occur. While specific kinetic and mechanistic studies on Rhodamine B hexyl ester (perchlorate) are not extensively reported, the principles derived from studies on Rhodamine B are directly applicable to understanding the behavior of its core fluorophore.
Table 2: Representative Fluorescence Lifetimes of Rhodamine B in Different Solvents
| Solvent | Concentration (M) | Fluorescence Lifetime (ns) |
| Water | 10⁻³ | 1.49 nih.gov |
| Water | 10⁻⁴ | 1.72 nih.gov |
| Ethanol | 10⁻³ | ~1.6 |
| Ethanol | 10⁻⁴ | ~1.7 |
| Methanol | 10⁻³ | ~1.8 |
| Methanol | 10⁻⁴ | ~1.9 |
Note: Data is for Rhodamine B, the core fluorophore of Rhodamine B hexyl ester. Lifetimes can be concentration-dependent. nih.gov
Applications in Molecular Logic Systems and Computing
The ability of certain molecules to perform logical operations in response to chemical or physical inputs has led to the development of molecular logic gates. Rhodamine derivatives are particularly well-suited for this application due to the reversible, input-triggered switching between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form.
Design and Implementation of Fluorescent Logic Gates and Circuits
The fundamental design of a rhodamine-based logic gate involves coupling the rhodamine spirolactam structure to a receptor unit that can selectively bind to a specific input, such as a metal ion or a proton. In the absence of the input, the molecule exists in the non-fluorescent spirolactam state (output = 0). The binding of the input to the receptor triggers a conformational change that forces the opening of the spirolactam ring, leading to a "turn-on" of fluorescence (output = 1).
This principle can be extended to create various types of logic gates:
YES Gate: The presence of a single input generates an output.
AND Gate: Requires the presence of two or more specific inputs to produce a fluorescent output. This can be achieved by designing a receptor that only undergoes the necessary conformational change upon binding to both inputs simultaneously. nih.gov
INHIBIT Gate: An output is produced in the presence of one input, but this output is suppressed by the presence of a second input. nih.gov
While there are no specific published examples of logic gates constructed using Rhodamine B hexyl ester (perchlorate), the extensive research on other rhodamine derivatives demonstrates the feasibility of this approach. The hexyl ester group could potentially modulate the lipophilicity of the molecule, influencing its solubility and localization within a system, which could be exploited in the design of logic gates for specific environments.
Supramolecular Assembly Principles for Logic Array Functionality
Building upon the concept of individual molecular logic gates, researchers have explored the assembly of these molecules into more complex supramolecular structures capable of performing more advanced computational tasks. Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, to organize molecular components into functional arrays.
One approach involves the use of micelles or other self-assembling structures to bring multiple logic gate molecules into close proximity. This allows for communication between the gates, where the output of one gate can serve as the input for another. For example, a fluorescent output (e.g., light emission at a specific wavelength) from one gate could be used to trigger a photochemical reaction in a neighboring molecule, or it could be absorbed by a second molecule in a fluorescence resonance energy transfer (FRET) process.
The lipophilic nature of Rhodamine B hexyl ester (perchlorate), due to its hexyl chain, would make it a candidate for incorporation into the hydrophobic core of micelles or lipid bilayers. abcam.com This could facilitate its co-localization with other molecular components in a supramolecular logic array designed to operate in an aqueous environment. The principles of self-assembly provide a pathway to creating multi-component systems where the collective response is more complex than the sum of the individual parts, opening possibilities for advanced sensing and information processing at the molecular level.
Theoretical and Computational Investigations of Probe Behavior
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of rhodamine-based probes. While specific studies on Rhodamine B hexyl ester (perchlorate) are not extensively documented in public literature, the principles can be derived from studies on the parent Rhodamine B molecule and its derivatives. researchgate.netnih.gov
The electronic properties of the rhodamine core are governed by the extended π-conjugated system of the xanthene group. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are primarily of π character and are delocalized across this chromophore. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical determinant of the molecule's absorption and emission wavelengths.
The introduction of the hexyl ester group at the 2'-position of the phenyl ring influences the electronic structure. While the ester group itself is not part of the primary chromophore, it can modulate the electronic properties through inductive and steric effects. These modifications can lead to slight shifts in the absorption and emission maxima compared to the parent Rhodamine B.
DFT calculations can also be used to predict the reactivity of the probe. Conceptual DFT provides a framework for calculating reactivity descriptors such as Fukui functions and dual descriptors, which identify the sites most susceptible to nucleophilic and electrophilic attack. researchgate.net For Rhodamine B hexyl ester, the positively charged nitrogen atoms of the diethylamino groups and the carbon atoms of the xanthene ring are potential electrophilic sites, while the oxygen atoms of the ester and the perchlorate (B79767) anion are nucleophilic centers.
The table below summarizes key quantum chemical parameters for a generic rhodamine derivative, providing a baseline for understanding Rhodamine B hexyl ester.
| Parameter | Description | Typical Value/Characteristic |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Typically associated with the π-system of the xanthene core. nih.gov |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Primarily of π* character, located on the aromatic system. nih.gov |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with the main absorption band in the visible region. |
| Mulliken Atomic Charges | Distribution of electron density over the atoms | Highlights the electrophilic and nucleophilic sites within the molecule. nih.gov |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and interaction with polar environments. nih.gov |
Molecular Dynamics Simulations of Probe-Environment Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of Rhodamine B hexyl ester in complex environments, such as biological membranes or solutions. These simulations track the motions of atoms over time, providing a detailed picture of the probe's interactions with its surroundings.
MD simulations have been successfully employed to study the diffusion of Rhodamine B and its derivatives at interfaces, particularly within lipid bilayers, which are models for cell membranes. mdpi.comnih.govresearchgate.net The hexyl ester group of Rhodamine B hexyl ester significantly enhances its lipophilicity compared to the parent Rhodamine B. This increased lipophilicity facilitates the partitioning of the probe into the nonpolar interior of the membrane.
Simulations can model the diffusion of the probe across the membrane interface, revealing the preferred location and orientation of the molecule. The xanthene fluorophore tends to align parallel to the membrane surface, while the hexyl chain penetrates into the hydrophobic core of the bilayer. mdpi.comnih.gov The positively charged rhodamine moiety often interacts with the negatively charged phosphate (B84403) groups of the lipid headgroups.
The local environment surrounding the probe dramatically affects its photophysical properties. MD simulations can quantify these effects by analyzing the solvent or lipid molecules in the immediate vicinity of the fluorophore. The polarity, viscosity, and hydrogen-bonding capacity of the local environment can all influence the fluorescence quantum yield and lifetime of the probe.
The following table illustrates the typical diffusion coefficients of Rhodamine B in different environments, as determined by MD simulations. While specific data for the hexyl ester is not available, the trend of slower diffusion in more viscous or crowded environments is expected to hold.
| Environment | Diffusion Coefficient (D) (cm²/s) | Reference |
| Water | ~4.7 x 10⁻⁶ | mdpi.com |
| POPC Bilayer | Slower than in water, dependent on location within the bilayer | mdpi.comnih.govresearchgate.net |
The sensing mechanism of many rhodamine-based probes involves a conformational change between a non-fluorescent (spirocyclic) and a fluorescent (open) form. nih.gov While Rhodamine B hexyl ester is inherently fluorescent, its fluorescence can be modulated by its environment. MD simulations can be used to explore the conformational landscape of the probe and how it changes in response to specific stimuli.
For instance, in a highly viscous environment, the rotational freedom of the diethylamino groups and the phenyl ring can be restricted. This restriction can reduce non-radiative decay pathways and lead to an enhancement of fluorescence. MD simulations can quantify these conformational changes by calculating parameters such as dihedral angle distributions and root-mean-square fluctuations (RMSF) of different parts of the molecule.
During a sensing event, such as binding to a target molecule or a change in the local environment's properties, the conformational dynamics of the probe can be altered. Simulations can reveal the specific interactions that drive these changes, providing a molecular-level understanding of the sensing mechanism.
Reaction Field Theory and Solvent Effects on Optical Phenomena
The optical properties of Rhodamine B hexyl ester, particularly its absorption and emission spectra, are sensitive to the polarity of its solvent environment. This phenomenon, known as solvatochromism, can be rationalized using reaction field theory. Models such as the Ooshika-Bayliss-McRae theory describe how the solvent's refractive index and dielectric constant influence the energy levels of the solute molecule. researchgate.net
The theory posits that the solvent creates a "reaction field" that interacts with the dipole moment of the solute. This interaction stabilizes the ground and excited states of the molecule to different extents, leading to a shift in the spectral bands. For rhodamine dyes, which typically have a larger dipole moment in the excited state than in the ground state, an increase in solvent polarity generally leads to a red shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net
The spectral shifts can be correlated with a solvent polarity function, such as the one derived from the Ooshika-Bayliss-McRae theory, which depends on the refractive index (n) of the solvent. researchgate.net This relationship allows for the characterization of the local environment's polarity by measuring the emission maximum of the probe.
The perchlorate (ClO₄⁻) counterion in Rhodamine B hexyl ester (perchlorate) can also influence the probe's photophysics, particularly in nonpolar solvents where ion pairing is more prevalent. The proximity of the anion to the cationic fluorophore can affect the electronic structure and excited-state dynamics.
Predictive Modeling for Rational New Probe Design and Optimization
The insights gained from theoretical and computational studies of existing probes like Rhodamine B hexyl ester are invaluable for the rational design of new and improved fluorescent sensors. nih.gov Predictive modeling allows for the in silico screening of potential probe candidates before their synthesis, saving significant time and resources. nih.gov
The design process typically involves a workflow that integrates quantum chemical calculations and molecular dynamics simulations:
Scaffold Selection and Modification: Starting with a known fluorophore scaffold like rhodamine, various functional groups can be computationally added or modified. For example, to tune the lipophilicity and membrane permeability, the length of the alkyl ester chain could be varied.
Quantum Chemical Screening: DFT calculations are performed on a library of virtual compounds to predict their key electronic and optical properties, such as absorption/emission wavelengths and oscillator strengths. This allows for the selection of candidates with desired spectral characteristics.
MD Simulations for Environmental Interactions: Promising candidates are then subjected to MD simulations to assess their behavior in the target environment. This can predict their partitioning behavior, orientation at interfaces, and conformational stability.
Free Energy Calculations: Methods like umbrella sampling or free energy perturbation can be used to calculate the binding affinity of the probe to a specific target or its permeation barrier across a membrane. mdpi.comnih.gov
Iterative Optimization: Based on the computational predictions, the probe's structure can be further refined in an iterative cycle until the desired properties are achieved.
This predictive modeling approach has been successfully used to design rhodamine-based probes with enhanced brightness, photostability, and target specificity. nih.govacs.org
Future Directions and Emerging Research Challenges
Development of Next-Generation Probes with Enhanced Specificity and Spatiotemporal Resolution
A significant challenge in live-cell imaging is achieving high specificity and resolution. While Rhodamine B hexyl ester is effective for mitochondrial staining, the development of next-generation probes aims for even greater precision. nih.gov Research is focused on creating derivatives that can target specific sub-mitochondrial structures or that possess improved optical properties for super-resolution microscopy.
Strategies to achieve this include:
Isomeric and Systematic Tuning: Modifying the structure of rhodamine dyes can significantly impact their properties. By altering the position of functional groups (isomeric tuning) or making systematic chemical changes, researchers can optimize probes for better cell permeability and reduced off-target interactions. acs.orgacs.org For instance, positioning an amide group next to the carboxyl group in the rhodamine structure can enhance cell permeability by stabilizing the dye in a hydrophobic, non-fluorescent spirolactone state until it reaches its target. nih.gov This approach has led to probes that provide high-contrast images at low nanomolar concentrations, suitable for long-term 3D confocal and STED nanoscopy with resolutions under 30 nm. nih.gov
Si-Rhodamine Derivatives: Replacing the oxygen atom in the xanthene core of rhodamine with a silicon atom creates Si-rhodamine dyes. These derivatives exhibit far-red to near-infrared (NIR) fluorescence, which is advantageous for deep-tissue in vivo imaging due to higher tissue penetration and lower autofluorescence. single-molecule.nlrsc.org Si-rhodamines also offer high photostability and water solubility, making them practical for developing a new class of NIR fluorescent probes. single-molecule.nlrsc.org
Self-Assembling Probes: Researchers have designed rhodamine probes that self-assemble upon binding to a target, leading to a significant increase in fluorescence (high turn-on fold). This strategy, based on controlling the dye's intramolecular spirocyclization, allows for no-wash, real-time, and long-term imaging with high spatiotemporal resolution. aatbio.com Such probes have achieved a spatial resolution of up to 42 nm, enabling the visualization of ultrastructures like mitochondrial cristae. aatbio.com
These advancements are paving the way for probes that can track dynamic molecular events within living cells with unprecedented detail, moving beyond simple organelle staining to functional and quantitative imaging. nih.govcase.edu
Integration with Advanced Microfluidic and Nanotechnology Platforms for Miniaturized Sensing
The integration of rhodamine-based probes with micro- and nanotechnology is opening new avenues for miniaturized and high-throughput sensing applications. These platforms offer enhanced sensitivity and require smaller sample volumes.
Microfluidic Devices (Lab-on-a-Chip): Rhodamine B's temperature-sensitive fluorescence makes it a useful tool in microfluidic devices for temperature monitoring during chemical or biological reactions. researchgate.net However, a known issue is the absorption of Rhodamine B into the walls of commonly used polydimethylsiloxane (B3030410) (PDMS) microchannels, which can interfere with accurate measurements. rsc.orgrsc.org Research has focused on methods to mitigate this, such as photobleaching the absorbed dye before analysis, or using alternative materials like polystyrene which show lower absorption. rsc.orgrsc.org These developments are crucial for creating reliable lab-on-a-chip systems for applications like polymerase chain reaction (PCR) and cell analysis. researchgate.net
Nanotechnology-Based Sensing: Nanoparticles functionalized with rhodamine derivatives are being developed as powerful sensors. Surface-Enhanced Raman Scattering (SERS) is a key technique in this area. By immobilizing silver or gold nanoparticles on a substrate, the Raman signal of an analyte like rhodamine can be dramatically amplified. nih.govresearchgate.netmdpi.com This has led to the development of highly sensitive sensors for detecting rhodamine B in food and environmental samples at extremely low concentrations. nih.govnih.gov For example, silver nanocube-based SERS sensors have detected Rhodamine B down to a concentration of 10⁻¹⁰ M. nih.gov Furthermore, upconversion nanoparticles (UCNPs) modified with Rhodamine B derivatives have been engineered to create "turn-off-on" fluorescent sensors for detecting analytes like copper ions (Cu²⁺). rsc.org
These integrated systems combine the specific sensing capabilities of rhodamine dyes with the miniaturization and enhanced detection power of microfluidics and nanotechnology, promising versatile and powerful analytical tools.
Addressing Photobleaching and Photostability Challenges in Long-Term Research Imaging
A major limitation for all fluorescent dyes, including Rhodamine B hexyl ester, in long-term imaging studies is photobleaching—the light-induced destruction of the fluorophore. single-molecule.nlnih.gov This loss of signal restricts the duration of observation and the intensity of light that can be used, particularly in super-resolution techniques like STED microscopy which require powerful lasers. nih.gov
The mechanisms of photobleaching in rhodamines are complex and can involve reactions from higher excited electronic states (two-step photolysis) and the formation of radical species. nih.govnih.govnih.gov Research has identified several strategies to combat this issue:
| Strategy | Description | Key Findings |
| Chemical Additives | Using antioxidants and triplet state quenchers in the imaging medium to chemically protect the dye. | Antioxidants like n-propyl gallate (nPG) and ascorbic acid (AA), and triplet state quenchers such as mercaptoethylamine (MEA) and cyclooctatetraene (B1213319) (COT), can significantly improve dye photostability. acs.orgacs.org Photoionization has been identified as a primary photobleaching mechanism, and antioxidants help by reducing the photoionized fluorophores. acs.org |
| Structural Modification | Altering the chemical structure of the rhodamine dye to make it inherently more robust. | Introducing electron-withdrawing groups, such as 2,2,2-trifluoroethyl, can prevent oxidative photodealkylation, a process that leads to "photobluing" (a shift in fluorescence to a bluer spectrum) and eventual bleaching. acs.org |
| COT Conjugation | Covalently attaching cyclooctatetraene (COT) to the rhodamine structure. | COT-conjugated rhodamines exhibit significantly reduced phototoxicity and improved photostability, allowing for longer time-lapse imaging with less damage to the cells. These "Gentle Rhodamines" are suitable for advanced applications like voltage imaging and long-term STED nanoscopy. acs.org |
These ongoing efforts are crucial for enabling the long-term, high-resolution imaging necessary to study complex and dynamic biological processes over extended periods. nih.gov
Expanding the Scope of Analytes and Biological Targets for Novel Research Applications
While Rhodamine B hexyl ester is primarily known as a mitochondrial stain, the versatile rhodamine scaffold is being adapted to create probes for a wide range of other analytes and biological targets. aatbio.commedchemexpress.comscbt.comaatbio.comfishersci.co.uk This expansion transforms rhodamine derivatives from simple stains into sophisticated functional probes for cellular and chemical biology.
Notable new applications include:
Detection of Metal Ions: Rhodamine-based probes have been designed to be selective for specific metal ions. For instance, a Rhodamine B derivative (RDA) acts as a selective fluorescent sensor for ferrous iron (Fe²⁺), allowing for the determination of the chelatable iron pool within mitochondria. squarix.de Other derivatives have been developed for the sensitive detection of ferric iron (Fe³⁺) and copper (Cu²⁺). rsc.orgacs.org
Sensing Reactive Oxygen Species (ROS): Certain rhodamine derivatives are engineered to react with specific ROS, which are important signaling molecules and indicators of oxidative stress. Dihydrorhodamine 123 (DHR123), an uncharged and non-fluorescent rhodamine derivative, can diffuse across cell membranes and is oxidized by ROS to the fluorescent Rhodamine 123, enabling the detection of hydrogen peroxide (H₂O₂). aatbio.combiomol.com Other specialized rhodamine esters, such as propargylic esters, have been created to specifically detect mitochondrial hydrogen sulfide (B99878) (H₂S). nih.gov
Targeting Other Organelles and Molecules: By conjugating the rhodamine fluorophore to different targeting moieties, researchers can direct the probe to other cellular locations. For example, rhodamine derivatives have been developed to target the endoplasmic reticulum and even specific proteins through systems like the HaloTag. acs.org
Antibacterial Agents: The lipophilic cationic nature of rhodamine esters, which allows them to accumulate in mitochondria, also enables them to target bacterial cells, which have a similar bioenergetic profile. Alkyl esters of Rhodamine 19 have shown effective antibacterial activity against various Gram-positive species. nih.gov
In Vivo Imaging: Hydrophobic analogues of Rhodamine B have been synthesized that show high bioavailability and serve as potent probes for imaging mitochondria in whole living organisms, such as the nematode C. elegans. beilstein-journals.orgnih.gov This allows for the in vivo study of mitochondrial dynamics like fusion and fission. beilstein-journals.orgnih.gov Additionally, Rhodamine B itself is being explored for real-time fluorescence imaging of peripheral nerve tissue. nih.gov
This diversification of targets highlights the adaptability of the rhodamine structure and points toward a future where these dyes serve as a broad platform for developing highly specific sensors for a multitude of biological and diagnostic challenges.
Q & A
Basic: What are the optimal storage and handling conditions for Rhodamine B hexyl ester perchlorate to ensure fluorescence stability?
Rhodamine B hexyl ester perchlorate should be stored at -15°C or below in anhydrous DMSO , protected from light and moisture to prevent photodegradation and hydrolysis . Aliquotting the dye into single-use volumes minimizes freeze-thaw cycles, which can degrade its performance. Prior to use, warm the aliquot to room temperature in the dark and centrifuge to dissolve precipitates. Avoid aqueous buffers unless diluted immediately before experiments, as premature solvent mixing can cause aggregation .
Basic: How do the spectral properties of Rhodamine B hexyl ester perchlorate guide its selection in fluorescence microscopy?
The compound exhibits excitation/emission maxima at 546/567–568 nm , making it compatible with TRITC (tetramethylrhodamine) filter sets. Its large Stokes shift (~20 nm) reduces self-quenching, while its orange fluorescence is distinguishable from green-emitting probes (e.g., FITC) in multiplexed imaging. For confocal microscopy, use a 561 nm laser line and collect emission between 570–620 nm. Validate spectral overlap when combining with other fluorophores to avoid bleed-through .
Advanced: How can researchers optimize dye concentration for in vivo mitochondrial imaging to minimize nonspecific staining?
In live-animal studies (e.g., renal imaging), prepare a 5 μg/ml working solution in sterile isotonic saline and administer intravenously at 5 μg/kg body weight . This achieves a plasma concentration of ~0.1 μg/ml, balancing mitochondrial specificity and background signal. Pre-test doses in pilot experiments: excessive concentrations lead to lysosomal accumulation, while low doses result in weak fluorescence. Use two-photon microscopy at 800 nm excitation to enhance tissue penetration and reduce phototoxicity .
Advanced: What factors explain variable mitochondrial staining patterns across cell types with Rhodamine B hexyl ester perchlorate?
Staining heterogeneity arises from differences in membrane potential and cell-specific uptake mechanisms . For example, in renal tissue, the dye labels podocytes and endothelial cells but not proximal tubules, unlike Rhodamine 123 . This selectivity reflects variations in mitochondrial polarization and transporter expression. Validate staining with potentiometric controls (e.g., carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)) to collapse membrane potential and confirm specificity .
Advanced: How to design FRET-based assays using Rhodamine B hexyl ester perchlorate as an energy transfer acceptor?
Pair the dye with a lipophilic donor probe (e.g., NBD-labeled lipids) for membrane fusion studies. The Förster radius (R₀) for Rhodamine B hexyl ester/NBD pairs is ~5–6 nm, enabling detection of vesicle fusion or lipid mixing . Use a donor excitation wavelength (e.g., 460 nm for NBD) and measure acceptor emission at 570 nm. Correct for spectral crosstalk by imaging donor-only and acceptor-only controls. Optimize donor-to-acceptor ratios to maximize energy transfer efficiency .
Advanced: What methodological considerations are critical for multiphoton microscopy with Rhodamine B hexyl ester perchlorate in live tissues?
Use pulsed near-infrared lasers (e.g., 800 nm) to achieve two-photon excitation, which confines fluorescence to the focal plane and reduces photobleaching . Adjust laser power to 10–20 mW at the sample to avoid thermal damage. Set detector gain to capture dynamic fluorescence changes without saturation. For time-lapse imaging, limit scan intervals to ≤30 seconds to track mitochondrial motility in real time .
Basic: What safety precautions are required when handling Rhodamine B hexyl ester perchlorate due to its perchlorate component?
The perchlorate counterion is a strong oxidizer and requires handling in a fume hood with nitrile gloves and lab coats . Avoid contact with reducing agents (e.g., organic solvents) to prevent explosive reactions. Dispose of waste via certified hazardous waste facilities, as perchlorates are regulated under REACH and California’s Proposition 65 .
Advanced: How to resolve discrepancies in fluorescence intensity under varying pH conditions?
Rhodamine derivatives are pH-sensitive; however, the hexyl ester’s lipophilicity reduces aqueous environment interactions. If intensity varies, check intracellular pH using ratiometric probes (e.g., BCECF). For in vitro assays, buffer solutions to pH 7.4 and confirm dye solubility in DMSO. In acidic organelles (e.g., lysosomes), use lysosomal pH inhibitors (e.g., bafilomycin A1) to isolate mitochondrial signals .
Advanced: What protocols validate mitochondrial specificity in dynamic cellular environments?
Co-stain with MitoTracker Green (non-potentiometric) to confirm colocalization. Rhodamine B hexyl ester’s accumulation depends on membrane potential, so treat cells with FCCP (10 μM, 15 min) to depolarize mitochondria. A >80% fluorescence decrease confirms specificity. For live-cell imaging, use low-light cameras to minimize dye phototoxicity during prolonged exposure .
Advanced: How to address conflicting data on subcellular localization in published studies?
Discrepancies may arise from cell type-specific uptake or dye aggregation . For example, in macrophages, the dye may localize to lysosomes due to phagocytic activity. Pre-incubate cells with cyclosporine H (a mitochondrial permeability transition pore inhibitor) to enhance mitochondrial retention. Validate with electron microscopy or immunostaining for mitochondrial markers (e.g., COX IV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
